molecular formula C11H12N2O B13530023 1-(oxetan-3-yl)-1H-indol-5-amine

1-(oxetan-3-yl)-1H-indol-5-amine

Cat. No.: B13530023
M. Wt: 188.23 g/mol
InChI Key: PHPBSNOMBZMYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(oxetan-3-yl)-1H-indol-5-amine is a heterocyclic compound that features both an oxetane ring and an indole moiety. The presence of these two distinct structural motifs makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the epoxide ring opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The indole moiety can then be introduced through a series of reactions involving the appropriate indole precursor and amination reactions.

Industrial Production Methods: Industrial production of 1-(oxetan-3-yl)-1H-indol-5-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(oxetan-3-yl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the indole moiety, leading to different substituted indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxetane and indole derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

1-(oxetan-3-yl)-1H-indol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(oxetan-3-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The oxetane ring is known for its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, leading to various biological effects. The indole moiety is known for its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    1-(oxetan-3-yl)piperazine: This compound also features an oxetane ring and is used in similar applications.

    1-(oxetan-3-yl)-1H-pyrrole: Another heterocyclic compound with an oxetane ring, used in synthetic and medicinal chemistry.

Uniqueness: 1-(oxetan-3-yl)-1H-indol-5-amine is unique due to the combination of the oxetane ring and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(oxetan-3-yl)indol-5-amine

InChI

InChI=1S/C11H12N2O/c12-9-1-2-11-8(5-9)3-4-13(11)10-6-14-7-10/h1-5,10H,6-7,12H2

InChI Key

PHPBSNOMBZMYFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=CC3=C2C=CC(=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.